An In-depth Technical Guide to (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid
An In-depth Technical Guide to (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid, a molecule of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its structure, physicochemical characteristics, a plausible synthetic route, and analytical characterization. Furthermore, it explores the potential applications of this compound, particularly in the context of drug discovery, by examining the known biological activities of the broader class of arylthioacetic acids. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel therapeutic agents.
Introduction
(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid, with the CAS Number 321942-73-8, is a halogenated aromatic thioether carboxylic acid.[1] Its structure, featuring a substituted benzene ring linked to an acetic acid moiety via a sulfur bridge, positions it as an interesting scaffold for chemical exploration. The presence of a bromine atom and two methyl groups on the phenyl ring, combined with the carboxylic acid function, offers multiple points for structural modification, making it a versatile building block in the synthesis of more complex molecules. The arylthioacetic acid motif is of particular significance in medicinal chemistry, with compounds in this class exhibiting a range of biological activities. This guide aims to provide a detailed technical resource on (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid to facilitate its evaluation and utilization in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. While specific experimental data for (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid is not widely available in the public domain, we can infer certain characteristics based on its structure and data from closely related compounds.
Core Compound Identifiers
| Property | Value | Source |
| IUPAC Name | 2-[(4-Bromo-2,5-dimethylphenyl)sulfanyl]acetic acid | N/A |
| CAS Number | 321942-73-8 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂S | [1] |
| Molecular Weight | 273.97 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1SCC(=O)O)Br)C | N/A |
| InChI Key | N/A | N/A |
Physicochemical Data (Predicted and Estimated)
Due to the limited availability of experimental data, the following physicochemical properties are based on computational predictions and estimations for the target molecule or data from structurally analogous compounds.
| Property | Predicted/Estimated Value | Notes |
| Melting Point | Not available | Phenylacetic acid derivatives with similar complexity often exhibit melting points in the range of 100-200 °C. For instance, 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid has a reported melting point of 160-162 °C.[2] |
| Boiling Point | Not available | Expected to be high due to the molecular weight and polar functional groups. Decomposition may occur at high temperatures. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethyl acetate, chloroform). | The carboxylic acid moiety imparts some polarity, while the substituted aromatic ring provides lipophilic character. Solubility in aqueous solutions is expected to be pH-dependent, increasing at higher pH due to the formation of the carboxylate salt. |
| pKa | ~4.0 - 4.5 | The acidity of the carboxylic acid group is influenced by the electron-withdrawing nature of the arylthio substituent. This is a typical range for carboxylic acids. |
| LogP | ~3.1 (Predicted) | The predicted octanol-water partition coefficient suggests a moderate degree of lipophilicity. |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis of (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid can be envisioned through the reaction of 4-bromo-2,5-dimethylthiophenol with a 2-haloacetic acid, such as bromoacetic acid or chloroacetic acid, under basic conditions.
Caption: Proposed synthesis of (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common laboratory practices for similar transformations. Optimization of reaction conditions (temperature, reaction time, stoichiometry) would be necessary to achieve high yields and purity.
Materials:
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4-Bromo-2,5-dimethylthiophenol
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Bromoacetic acid
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Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
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Ethanol or Dimethylformamide (DMF)
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Hydrochloric acid (HCl), 1M solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Deprotonation of the Thiophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2,5-dimethylthiophenol (1.0 equivalent) in a suitable solvent such as ethanol.
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Addition of Base: To this solution, add a slight excess of a base, such as sodium hydroxide (1.1 equivalents), and stir until the thiophenol is fully deprotonated to form the sodium thiophenolate salt.
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Alkylation Reaction: Dissolve bromoacetic acid (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the reaction mixture.
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Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
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Work-up:
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in water and wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted thiophenol.
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Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
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Extract the product into an organic solvent such as ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
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Purification:
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Remove the solvent by rotary evaporation to yield the crude product.
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Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain the pure (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid.
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Analytical Characterization
The structural confirmation and purity assessment of (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid would rely on a combination of standard analytical techniques. While specific spectra for this compound are not publicly available, this section outlines the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methyl groups on the benzene ring, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern of the benzene ring.
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¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the benzene ring, the methylene carbon, and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule:
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O-H stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.
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C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C-S stretch: A weaker absorption in the fingerprint region.
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Aromatic C-H and C=C stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units for the molecular ion and any bromine-containing fragments.
Potential Applications in Drug Discovery and Development
While specific biological activities for (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid have not been extensively reported, the broader class of arylthioacetic acids has garnered significant interest in drug discovery.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Arylthioacetic acids have been investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[3] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. As such, PPAR agonists are used in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia.[3] The structural features of (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid, particularly the lipophilic substituted aromatic ring and the acidic head group, are consistent with the general pharmacophore for PPAR agonists. Further investigation into the activity of this specific compound on different PPAR subtypes (α, γ, and δ) could reveal its potential as a modulator of these important therapeutic targets.
Other Potential Biological Activities
The arylthioacetic acid scaffold is a versatile platform that can be explored for a variety of other biological targets. Studies on related compounds have shown activities including antimicrobial, antioxidant, and anticancer effects.[4] The presence of the bromine atom can enhance lipophilicity and potentially influence the binding affinity and pharmacokinetic properties of the molecule. The methyl groups can also impact the compound's conformation and interaction with biological targets.
Safety and Handling
Detailed toxicological data for (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid is not available. However, based on its chemical structure, standard laboratory safety precautions should be observed when handling this compound. It should be treated as a potentially hazardous chemical.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid represents a chemical entity with considerable potential for applications in medicinal chemistry and organic synthesis. While a comprehensive experimental characterization is not yet publicly documented, this guide provides a foundational understanding of its chemical identity, predicted physicochemical properties, a plausible synthetic route, and an overview of its potential biological relevance based on the activities of structurally related compounds. The information presented herein is intended to stimulate further research into this and similar molecules, ultimately contributing to the discovery and development of novel therapeutic agents. As more experimental data becomes available, a more complete and refined understanding of this compound's properties and potential will emerge.
References
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A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PMC. Available at: [Link]
-
Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids. Taylor & Francis Group. Available at: [Link]
-
2-((4-Bromo-2-methylphenyl)sulfanyl)acetic acid. PubChem. Available at: [Link]
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
-
2-allyl-2-methylcyclohexanone. Organic Syntheses. Available at: [Link]
- US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid. Google Patents.
-
2-[(4-bromo-2-methylphenyl)sulfanyl]acetic acid (C9H9BrO2S). PubChemLite. Available at: [Link]
-
2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetic acid-321942-73-8. Thoreauchem. Available at: [Link]
Sources
- 1. 2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetic acid-321942-73-8 - Thoreauchem [thoreauchem.com]
- 2. Buy 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid | 184473-59-4 [smolecule.com]
- 3. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandf.figshare.com [tandf.figshare.com]
